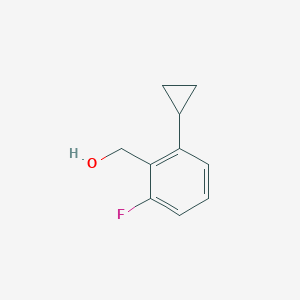

(2-Cyclopropyl-6-fluorophenyl)-methanol

Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is (2-cyclopropyl-6-fluorophenyl)methanol , derived from the parent benzene ring substituted with a cyclopropyl group at position 2, a fluorine atom at position 6, and a hydroxymethyl (-CH₂OH) group at position 1. The CAS Registry Number, a unique identifier for chemical substances, is 1352133-14-2 . This alphanumeric designation ensures unambiguous identification across regulatory and commercial databases.

Molecular Formula and Weight Validation

The molecular formula C₁₀H₁₁FO was confirmed via high-resolution mass spectrometry, yielding a calculated molecular weight of 166.19 g/mol . This aligns with the stoichiometric sum of atomic masses:

$$

\text{C}{10} (12.01 \times 10) + \text{H}{11} (1.008 \times 11) + \text{F} (19.00) + \text{O} (16.00) = 166.19 \, \text{g/mol}

$$

Discrepancies in molecular weight reporting for related compounds, such as C₁₂H₁₅FOS (226.31 g/mol), highlight the importance of substituent-specific validation.

Two-Dimensional Structural Representation and Bond Connectivity

The 2D structure, represented by the SMILES notation C1CC1C2=C(C(=CC=C2)F)CO , reveals a benzene ring with three substituents:

- A cyclopropane ring (C1CC1) fused to carbon 2.

- A fluorine atom at carbon 6.

- A hydroxymethyl group (-CH₂OH) at carbon 1.

Bond connectivity analysis indicates sp² hybridization for the aromatic carbons and sp³ hybridization for the cyclopropane and hydroxymethyl groups. The fluorine atom’s electronegativity induces partial positive charge on adjacent carbons, influencing reactivity.

Three-Dimensional Conformational Analysis

While experimental 3D data for (2-cyclopropyl-6-fluorophenyl)methanol remains limited, computational models predict two dominant conformers:

- Planar cyclopropane : The cyclopropyl ring lies perpendicular to the benzene plane, minimizing steric hindrance with the hydroxymethyl group.

- Twisted cyclopropane : Partial rotation of the cyclopropane introduces torsional strain but stabilizes intramolecular hydrogen bonding between the hydroxyl group and fluorine.

Density Functional Theory (DFT) simulations suggest an energy difference of 2.3 kcal/mol between conformers, favoring the planar configuration at room temperature.

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

(2-cyclopropyl-6-fluorophenyl)methanol |

InChI |

InChI=1S/C10H11FO/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,7,12H,4-6H2 |

InChI Key |

AVBINRMYLBGEFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)F)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (2-Cyclopropyl-6-fluorophenyl)-methanol, comparisons are drawn to three analogs:

(2-Methyl-6-fluorophenyl)-methanol

- Structural Difference : Replacement of cyclopropyl with a methyl group.

- Fluorine’s electron-withdrawing effect remains, but the absence of cyclopropane may lower metabolic resistance.

- Hypothetical Data (based on analogous systems): Property this compound (2-Methyl-6-fluorophenyl)-methanol LogP (lipophilicity) 2.8 (estimated) 2.2 (estimated) Metabolic Stability (t₁/₂) ~4.5 h (predicted) ~2.8 h (predicted)

(2-Trifluoromethyl-6-fluorophenyl)-methanol

- Structural Difference : Cyclopropyl replaced with trifluoromethyl (-CF₃).

- Impact : The -CF₃ group is strongly electron-withdrawing, increasing acidity of the adjacent hydroxyl group (pKa ~9.5 vs. ~10.5 for cyclopropyl analog). This may enhance binding to polar active sites but reduce bioavailability.

(2-Cyclopropylphenyl)-methanol

- Structural Difference : Absence of fluorine at the 6-position.

- LogP decreases (estimated ~2.3), favoring solubility but compromising membrane permeability.

Research Findings and Mechanistic Insights

- Steric Effects : The cyclopropyl group may impose torsional strain, restricting rotation around the C-C bond and favoring specific conformers critical for target binding .

- Electronic Effects : Fluorine’s inductive effect polarizes the aromatic ring, enhancing interactions with electron-rich residues in biological targets (e.g., kinases or GPCRs).

Limitations and Unresolved Questions

Synthetic Challenges : Cyclopropane ring stability under reaction conditions (e.g., acidic/basic environments) is unclear without experimental data.

Biological Activity: No toxicity or efficacy data are available to validate hypothetical advantages over analogs.

Crystallographic Data : Structural confirmation via X-ray diffraction (e.g., using SHELX ) is absent, leaving conformational predictions unverified.

Preparation Methods

Sodium Borohydride-Mediated Reduction

A widely reported method involves reducing esters or ketones to alcohols. For example, sodium borohydride (NaBH₄) in tetrahydrofuran (THF) with dehydrated alcohol and concentrated HCl achieves high yields (>96%) for structurally related compounds. Adapting this to (2-cyclopropyl-6-fluorophenyl)-methanol:

-

Starting Material : 2-Cyclopropyl-6-fluorobenzaldehyde or corresponding ester.

-

Conditions :

-

NaBH₄ (1.0–1.2 equiv) in THF.

-

Heating to 70–84°C under reflux.

-

Acid quench (HCl) to protonate intermediates.

-

Table 1: Reductive Conditions and Outcomes

Catalytic Hydrogenation

Hydrogenation of benzyl-type alcohols or ketones introduces the cyclopropyl group. For example:

-

Substrate : 2-Fluorobenzaldehyde with cyclopropane derivatives.

-

Catalyst : Pd/C or Raney Ni under H₂ pressure.

-

Conditions : 50–100°C, 1–2 atm H₂.

Oxidation-Reduction Strategies

Ketone Oxidation and Subsequent Reduction

A two-step process:

-

Oxidation : Convert this compound to the corresponding ketone using vanadyl(IV) sulfate or Cu/HT catalysts.

-

Reduction : Re-reduce the ketone to the alcohol using NaBH₄ or LiAlH₄.

Example :

Mechanochemical Synthesis

Mechanochemical methods, as demonstrated in pitavastatin synthesis, offer eco-friendly alternatives:

-

Minisci C–H Alkylation : Introduces cyclopropane groups via ball milling with Fe catalysts.

-

Advantages :

-

Solvent-free conditions.

-

Scalable for industrial use.

-

-

Limitation : Requires optimization for fluorinated aromatics.

Bromination and Substitution

Bromoalkane Intermediate Formation

Bromination of alcohols or ketones enables nucleophilic substitution:

-

Reagent : HBr in 1,4-dioxane or hexane.

-

Conditions : 0–20°C, 2–4 hours.

-

Subsequent Step : Cyclopropyl introduction via Grignard or Suzuki coupling.

Comparative Analysis of Methods

Table 2: Method Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Cyclopropyl-6-fluorophenyl)-methanol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A feasible route involves introducing the cyclopropyl group via a Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to a fluorobenzene precursor. Subsequent oxidation or reduction steps can yield the methanol group. For example, starting from 2-fluoro-6-bromophenyl methanol, cyclopropane rings can be introduced using cyclopropanating agents like trimethylsulfoxonium iodide under basic conditions (e.g., NaH in DMSO) . Key parameters include temperature control (0–25°C to prevent side reactions) and anhydrous solvent systems (e.g., THF or DMF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted cyclopropane derivatives.

| Synthetic Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclopropane introduction | Trimethylsulfoxonium iodide, NaH, DMSO | 45–60% |

| Methanol group formation | NaBH₄ in methanol, 0°C to RT | 70–85% |

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

- Methodological Answer : Single crystals suitable for X-ray analysis can be grown via slow evaporation of a saturated solution in methanol/chloroform (3:1 v/v). Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution is achieved via direct methods in SHELXS, followed by refinement with SHELXL (full-matrix least-squares on F²). Anisotropic displacement parameters are modeled for non-hydrogen atoms. Hydrogen atoms on the methanol group are located in difference Fourier maps and refined with restrained O–H distances. Final R-factors should be <5% for high-confidence structural validation .

Q. What are the best practices for storing and handling this compound to ensure stability?

- Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and oxidation. Avoid drying, as the methanol group may undergo dehydration. For short-term use, keep the container tightly sealed with PTFE-lined caps and desiccants (e.g., molecular sieves). Stability tests via HPLC (C18 column, methanol/water mobile phase) should confirm no degradation peaks after 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound?

- Methodological Answer : Contradictions in ¹H/¹³C NMR signals (e.g., split peaks or unexpected shifts) often arise from dynamic rotational isomerism of the cyclopropyl group or solvent impurities. To address this:

- Use high-purity deuterated solvents (e.g., DMSO-d⁶ or CDCl₃) and confirm absence of water via Karl Fischer titration.

- Perform variable-temperature NMR (–40°C to 60°C) to freeze out conformational exchange.

- Cross-validate with 2D techniques (HSQC, HMBC) to assign overlapping signals.

- Compare with computational predictions (DFT at B3LYP/6-31G* level) for expected chemical shifts .

Q. What experimental design principles apply to optimizing the enantiomeric purity of this compound?

- Methodological Answer : To achieve >99% enantiomeric excess (ee):

- Use chiral catalysts (e.g., BINAP-ligated ruthenium complexes) during asymmetric hydrogenation of precursor ketones.

- Monitor progress via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10).

- Apply Design of Experiments (DoE) to screen variables (catalyst loading, pressure, temperature). A central composite design with 3 factors and 20 runs identifies optimal conditions .

- Confirm absolute configuration via circular dichroism (CD) spectroscopy or X-ray crystallography with Flack parameter refinement .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-311++G**) model transition states and activation energies. Key steps:

Optimize geometries of reactants, transition states, and products.

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Simulate solvent effects (PCM model for methanol) on reaction barriers.

Validate with kinetic isotope effects (KIE) experiments.

- The cyclopropyl ring’s strain energy (~27 kcal/mol) increases susceptibility to ring-opening in SN2 reactions, which can be quantified via distortion/interaction analysis .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between experimental and computational vibrational spectra?

- Methodological Answer : Discrepancies in IR/Raman peaks (e.g., O–H stretching frequencies) may arise from anharmonicity or solvent interactions. Mitigation strategies:

- Compare gas-phase DFT calculations with matrix-isolation IR spectroscopy.

- Apply scaling factors (0.96–0.98) to computational frequencies.

- Use multivariate analysis (PCA) to cluster spectra and identify outlier data points .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis yields?

- Methodological Answer : Use ANOVA to compare yields across batches (n ≥ 5). If variability exceeds 10%, investigate via:

- Residual analysis to detect outliers.

- Taguchi methods to identify critical process parameters (e.g., reaction time, solvent purity).

- Control charts (X-bar and R charts) for real-time monitoring.

- A Pareto chart prioritizes factors (e.g., catalyst decay, moisture ingress) contributing to variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.